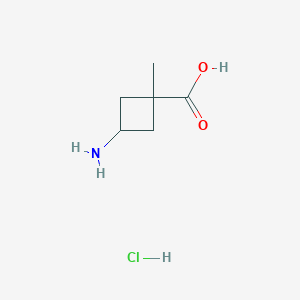

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVVKJYPXKJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Abstract

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic workflow for the complete structure elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, emphasizing a self-validating, multi-pronged analytical approach. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, we present a robust pathway to unequivocally confirm the molecular structure, including the critical cis-stereochemistry of this substituted cyclobutane derivative.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane derivatives are crucial structural motifs in medicinal chemistry and materials science. Their inherent ring strain and defined three-dimensional arrangement of substituents offer unique pharmacological and physical properties.[1] this compound (Figure 1) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel therapeutic agents. The precise determination of its structure, particularly the relative stereochemistry of the amino and carboxylic acid groups, is paramount for understanding its biological activity and for rational drug design. This guide outlines a systematic and rigorous approach to its complete structural characterization.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment. Our workflow is designed to first establish the molecular formula and connectivity, then to probe the stereochemistry, and finally to confirm the three-dimensional arrangement in the solid state.

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

The initial and most critical step is to determine the elemental composition and molecular weight of the compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or water.

-

Ionization: Electrospray ionization (ESI) is employed in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.[2][3]

-

Mass Analysis: A Time-of-Flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). TOF analyzers offer high resolution and mass accuracy.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion is used to calculate the elemental formula.

Expected Data and Interpretation

For this compound (C₆H₁₂ClNO₂), the free base has a molecular formula of C₆H₁₁NO₂.

| Ion | Calculated Exact Mass (Da) | Observed m/z | Interpretation |

| [M+H]⁺ | 130.0817 | ~130.0815 | Protonated molecule of the free base (C₆H₁₂NO₂⁺). Confirms the molecular weight. |

The high-resolution data allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds. This provides the foundational piece of information upon which the rest of the structural analysis is built.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with specific vibrational modes of the functional groups.[4][5]

Expected Data and Interpretation

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[5] |

| 2800-3000 (broad) | N-H stretch | Ammonium Salt (NH₃⁺) | Confirms the presence of the protonated amine as a hydrochloride salt. |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Indicates the presence of the carbonyl group.[5] |

| 2840-3000 (medium) | C-H stretch | Alkane (CH₂, CH₃) | Corresponds to the aliphatic C-H bonds in the cyclobutane ring and methyl group. |

The FTIR spectrum provides strong evidence for the key functional groups: a carboxylic acid and a primary amine salt, consistent with the proposed structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential to establish the carbon framework, proton environments, and, crucially, the stereochemical relationship between the substituents.

Experimental Protocol: High-Field NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to avoid solvent signal interference.

-

¹H NMR: A standard proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, and coupling patterns (multiplicity).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the number of unique carbon environments.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

Expected Data and Interpretation

¹H NMR (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3 | s | 3H | -CH₃ | Singlet due to the quaternary carbon attachment. |

| ~2.2-2.4 | m | 2H | -CH₂- (adjacent to C-NH₃⁺) | Complex multiplet due to coupling with neighboring protons. |

| ~2.6-2.8 | m | 2H | -CH₂- (adjacent to C-COOH) | Shifted downfield due to the electron-withdrawing effect of the carboxyl group. |

| ~3.5 | quintet | 1H | -CH-NH₃⁺ | Quintet due to coupling with the four adjacent methylene protons. |

¹³C NMR (in D₂O):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 | -CH₃ | Typical chemical shift for a methyl group on a quaternary carbon. |

| ~40 | -CH₂- | Aliphatic methylene carbons of the cyclobutane ring. |

| ~45 | C-CH₃ | Quaternary carbon attached to the methyl and carboxyl groups. |

| ~50 | CH-NH₃⁺ | Carbon attached to the amino group. |

| ~180 | -COOH | Carboxylic acid carbonyl carbon. |

Stereochemistry Determination from ¹H NMR:

The key to confirming the cis-stereochemistry lies in the analysis of the proton-proton coupling constants (³J) and through-space interactions observed in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. In a puckered cyclobutane ring, the coupling constants between cis and trans protons are different.[7] For a 1,3-disubstituted cyclobutane, the cis isomer will typically show a larger coupling constant between the methine proton (at C3) and the adjacent axial protons of the methylene groups compared to the trans isomer.

A NOESY experiment would be definitive. A cross-peak between the methine proton of the CH-NH₃⁺ group and the methyl protons would indicate that these groups are on the same face of the ring, confirming the cis configuration.

Single-Crystal X-ray Diffraction: Unambiguous 3D Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state, including the relative and absolute stereochemistry.

Experimental Protocol

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.[8]

Expected Results and Interpretation

The X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. Most importantly, it would visually confirm the cis relationship between the amino and carboxylic acid groups relative to the cyclobutane ring. The crystallographic data would show that the C-N bond and the C-COOH bond are oriented on the same side of the plane of the four-membered ring, providing irrefutable evidence for the assigned stereochemistry.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. This guide has outlined a logical and robust workflow, beginning with the determination of the molecular formula by high-resolution mass spectrometry and the identification of functional groups via FTIR spectroscopy. The core of the structural analysis is performed using a suite of NMR experiments, which establish the molecular connectivity and provide strong evidence for the cis-stereochemistry. Finally, single-crystal X-ray diffraction serves as the gold standard for unambiguous confirmation of the three-dimensional structure. By following this multi-faceted approach, researchers can have the highest degree of confidence in the assigned structure, a critical prerequisite for its application in drug discovery and development.

References

-

MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

-

Baranac-Stojanovic, M. (2013). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved from [Link]

-

Wikipedia. (2023). Protein mass spectrometry. Retrieved from [Link]

-

Chowdhury, S. K., Eshraghi, J., Wolfe, H., Forde, D., Hlavac, A. G., & Johnston, D. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. Retrieved from [Link]

-

Chemistry School. (2026). Identification of Stereochemistry in Substituted Cycloalkanes. Retrieved from [Link]

- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

-

Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

-

Kan, L. S., Voituriez, L., & Cadet, J. (1988). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

D'Acquarica, I., Botta, B., & Gacs-Baitz, E. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]

-

Goormaghtigh, E., Gasper, R., & Raussens, V. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. BMC Bioinformatics. Retrieved from [Link]

-

Allinger, N. L., & Tushaus, L. A. (1965). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. Retrieved from [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

NIH. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

-

PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

-

PubMed. (2000). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]

-

Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIH. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

NIH. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]

- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

-

PDB-Dev. (n.d.). cis-1-Amino-1,3-cyclobutanedicarboxylicacid. Retrieved from [Link]

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. instanano.com [instanano.com]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl

Introduction: The Significance of Substituted Cycloalkanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacological properties is perpetual. Among these, strained ring systems, particularly cyclobutane derivatives, have emerged as valuable motifs.[1][2] The rigid, puckered structure of the cyclobutane ring offers a unique three-dimensional geometry that can enforce specific conformations on pendant functional groups, a critical factor in optimizing interactions with biological targets.[1][2] This conformational restriction can lead to enhanced potency, selectivity, and metabolic stability.[1][2]

This guide focuses on a specific, non-proteinogenic amino acid, cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (HCl). Non-proteinogenic amino acids are not found in the genetic code but are pivotal in the development of peptide-based therapeutics and other small molecule drugs, often improving their stability and bioavailability.[3] The title compound, with its constrained cyclobutane core, stereochemically defined amino and carboxylic acid groups, and a methyl substituent, represents a compelling building block for drug development professionals. Understanding its fundamental physical and chemical properties is the foundational step in harnessing its potential for creating novel therapeutics.

This document provides a comprehensive overview of the known properties of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl and details the requisite experimental protocols for a thorough physicochemical characterization, reflecting the rigorous approach necessary in a drug development setting.

Core Molecular Attributes

A foundational understanding of a compound begins with its basic molecular and physical characteristics. For cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl, the following information has been established from chemical supplier databases and catalogues.

| Property | Value | Source(s) |

| CAS Number | 1630906-61-4 | [2][4][5][6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][4][5][6] |

| Molecular Weight | 165.62 g/mol | [2][4][5][6] |

| Purity | Typically ≥95% or ≥97% | [2][6] |

| Storage Conditions | Room temperature, under inert atmosphere | [4] |

Below is a 2D representation of the molecular structure.

Experimental Determination of Physicochemical Properties

While basic identifiers are available, a comprehensive understanding requires empirical data. The following sections detail the experimental protocols a researcher would employ to fully characterize this molecule.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel small molecule like cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl is systematic, beginning with fundamental physical properties and progressing to more complex spectroscopic and chromatographic analyses.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a small amount of the solid into the sealed end.[5]

-

Apparatus: A calibrated digital melting point apparatus (e.g., a DigiMelt or similar) is used.[5]

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7] This procedure should be repeated at least twice to ensure reproducibility.

-

Solubility Assessment

Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[8] Assessing solubility in aqueous and organic solvents provides insights into its polarity and potential for absorption and distribution.

Protocol (Thermodynamic Solubility - Shake-Flask Method):

-

Solvent Selection: A range of solvents should be tested, including:

-

Water (pH 7.4 phosphate-buffered saline to mimic physiological conditions)

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Procedure:

-

An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

The resulting saturated solutions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as HPLC with UV detection or LC-MS.[9]

-

Solubility is reported in units such as mg/mL or mol/L.

-

Determination of pKa

Rationale: As an amino acid, the compound possesses both an acidic carboxylic acid group and a basic amino group. The pKa values for these functional groups are critical as they dictate the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.[10] For a related compound, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, the pKa of the carboxylic acid was found to be around 2.80, while the amino group pKa was between 8.46 and 8.77.[11] This provides an expected range for our target molecule.

Protocol (Potentiometric Titration):

-

Sample Preparation: A solution of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl of known concentration (e.g., 1-10 mM) is prepared in deionized water. The ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[6]

-

Titration:

-

The solution is first acidified to a low pH (e.g., pH 1.5-2.0) with a standardized solution of HCl.

-

A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

The solution is then titrated with a standardized solution of NaOH (e.g., 0.1 M), added in small, precise increments.

-

The pH is recorded after each addition, allowing the system to equilibrate.[6][10]

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffering regions).[12] The first pKa will correspond to the carboxylic acid group, and the second to the ammonium group.

Spectroscopic Characterization

Rationale: A suite of spectroscopic techniques is required to unambiguously confirm the molecular structure of the compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Features:

-

Signals corresponding to the protons on the cyclobutane ring. The cis relationship between the amino and carboxylic acid groups will influence the coupling constants between these protons.

-

A singlet for the methyl group protons.

-

The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent functional groups.

-

-

Expected ¹³C NMR Features:

-

Distinct signals for each of the six carbon atoms in the molecule, including the methyl, cyclobutane, and carboxyl carbons. The chemical shifts will be characteristic of their local electronic environments.[13]

-

b) Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: As a solid, the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[4][14] A small amount of the powder is placed on the ATR crystal and pressure is applied.

-

Data Acquisition: The infrared spectrum is recorded.

-

Expected Salient Peaks:

-

A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium group.

-

A strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

-

c) Mass Spectrometry (MS) MS provides the exact mass of the molecule, confirming its elemental composition.

Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water).

-

Ionization and Analysis: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, charged molecule.[15] The analysis is typically performed in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. For C₆H₁₁NO₂, the expected exact mass is approximately 129.0790 Da. The observed mass should be within a few ppm of this theoretical value when measured on a high-resolution mass spectrometer.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a drug substance and for developing stability-indicating assays. The polar nature of this amino acid requires a specific approach to achieve good retention and separation on a reversed-phase column.

Protocol (Method Development):

-

Column Selection: A standard C18 column may not provide sufficient retention for this polar compound. A polar-embedded or polar-endcapped reversed-phase column, or a column designed for aqueous normal phase (ANP) chromatography, would be a more appropriate starting point.[16]

-

Mobile Phase:

-

A gradient elution is typically employed, starting with a highly aqueous mobile phase.

-

The aqueous phase (A) should be buffered, for example, with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

The organic phase (B) is typically acetonitrile or methanol.

-

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.

-

Validation: The developed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][17]

Chemical Stability

The stability of the cyclobutane ring, while strained compared to larger cycloalkanes, is generally robust under typical pharmaceutical processing and storage conditions.[1][2] A safety data sheet for a similar compound indicates stability under recommended storage conditions but incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[15] A formal stability study would involve subjecting the compound to stressed conditions (e.g., elevated temperature, humidity, and light) and analyzing for degradation products over time using the validated HPLC method.

Conclusion

cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl is a promising building block for drug discovery, offering a conformationally constrained scaffold. While its fundamental molecular identity is established, a comprehensive understanding of its physicochemical properties is paramount for its effective utilization. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to fully characterize this and similar novel chemical entities. This systematic approach ensures scientific integrity and provides the critical data necessary to advance promising molecules through the development pipeline.

References

- Yu, H., & Chen, J. (2018). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 39(1), 19–32.

-

Mettler-Toledo International Inc. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

LibreTexts. (2021). 4.3: Melting Point Determination Procedure. In Chemistry LibreTexts. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

- Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

-

PubMed Central. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission.

- Al-Jammal, N. (2021). experiment (1) determination of melting points.

-

European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

-

Damascus College. (n.d.). This compound. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.

- American Chemical Society. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies.

- Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.

- ResearchGate. (2023). Physical Properties in Drug Design.

- BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.

- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ResearchGate. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay.

- Analyst. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.

- DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- National Institutes of Health. (2021).

- eGyanKosh. (n.d.).

- ResearchGate. (2000).

- AIP Publishing. (2023). Discovery of structure–property relations for molecules via hypothesis-driven active learning over the chemical space.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development.

- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PubMed Central. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- PubMed Central. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- PubMed. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective.

- ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- Chrom Tech, Inc. (2025).

- Grokipedia. (n.d.). Non-proteinogenic amino acids.

Sources

- 1. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. thinksrs.com [thinksrs.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. database.ich.org [database.ich.org]

- 12. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to cis-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride (CAS Number 1630906-61-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, the strategic design of novel molecular entities with precisely tailored properties is paramount. cis-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride, identified by CAS number 1630906-61-4, has emerged as a significant building block, particularly within the domain of targeted protein degradation. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its pivotal role as a versatile scaffold in the development of next-generation therapeutics. Its classification as a "Protein Degrader Building Block" underscores its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) and other related chemical probes.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 1630906-61-4 | [1][2] |

| Molecular Formula | C6H12ClNO2 | [2] |

| Molecular Weight | 165.62 g/mol | [2] |

| Synonyms | cis-3-Amino-1-methylcyclobutane-1-carboxylic acid hydrochloride | N/A |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred |

| Purity | Typically ≥95% | [2] |

| Storage | Store at room temperature in a dry, well-ventilated place. | Inferred |

Synthetic Pathway and Methodologies

Proposed Synthetic Protocol

The following protocol is a hypothetical, yet chemically sound, approach to the synthesis of this compound. This pathway is informed by general principles of organic synthesis and methodologies reported for similar structures.

Step 1: Synthesis of a Protected 3-Aminocyclobutanone Derivative

-

Starting Material: A commercially available or readily synthesized 3-oxocyclobutanecarboxylic acid derivative.

-

Reaction: Reductive amination using a suitable amine source (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride). The cis stereochemistry can often be influenced by the choice of reagents and reaction conditions.

-

Protection: The resulting amino group is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

Step 2: Introduction of the Methyl Group

-

Reaction: The protected aminocyclobutanone is subjected to a Grignard reaction with methylmagnesium bromide or a similar methylating agent. This introduces the methyl group at the carbonyl position, which will become the C1 position of the final product.

Step 3: Carboxylation

-

Reaction: The tertiary alcohol from the previous step can be converted to a carboxylic acid. This may involve a series of steps, including dehydration to an alkene followed by oxidative cleavage.

Step 4: Deprotection and Salt Formation

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent).

-

Salt Formation: Treatment with hydrochloric acid yields the final product, this compound.

Application in Targeted Protein Degradation

The primary utility of this compound lies in its role as a scaffold for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable".[3]

The cyclobutane ring of this building block provides a rigid and three-dimensionally defined scaffold. This rigidity can be advantageous in PROTAC design by pre-organizing the molecule into a conformation that is favorable for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The amino and carboxylic acid functionalities serve as versatile handles for the attachment of a linker, which in turn is connected to a ligand for the target protein and a ligand for an E3 ligase (e.g., Cereblon or VHL).

Workflow for PROTAC Synthesis using CAS 1630906-61-4

The following diagram illustrates a generalized workflow for the incorporation of this compound into a PROTAC molecule.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound (CAS 1630906-61-4) is a valuable and versatile building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its rigid cyclobutane core and orthogonal functional groups make it an attractive scaffold for the rational design of PROTACs and other chemical probes. While detailed experimental data in peer-reviewed literature is currently sparse, its availability from commercial suppliers and its classification as a protein degrader building block indicate its growing importance in academic and industrial research. Further exploration of its applications is anticipated to yield novel therapeutic agents with enhanced efficacy and specificity.

References

-

CP Lab Chemicals. This compound, min 97%, 100 mg. [Link]

-

National Center for Biotechnology Information. Targeted Protein Knockdown using Small Molecule Degraders. [Link]

-

Frontiers in Pharmacology. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]

A Senior Application Scientist's Guide to the Synthesis of Novel Aminocyclobutanecarboxylic Acids: Strategies, Mechanisms, and Protocols

Part 1: The Strategic Imperative of Aminocyclobutanecarboxylic Acids (ACBCs) in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and metabolic stability is relentless. Unnatural amino acids have emerged as a cornerstone in this endeavor, and among them, aminocyclobutanecarboxylic acids (ACBCs) represent a class of significant interest.[1][2] Their value lies in the unique conformational constraints imposed by the strained cyclobutane ring.[3][4] When incorporated into peptides, ACBCs act as rigid scaffolds, influencing secondary and tertiary structures, which can lead to improved binding affinity for biological targets and increased resistance to enzymatic degradation.[5][6][7][8]

The cyclobutane unit, with its distinct puckered geometry and longer C-C bonds, serves as a versatile bioisostere for various functional groups, enabling chemists to fine-tune the physicochemical properties of drug candidates.[3] However, the synthesis of these valuable building blocks is non-trivial, primarily due to the inherent ring strain of the four-membered carbocycle and the challenge of controlling stereochemistry at multiple centers.

This guide provides an in-depth exploration of the core synthetic pathways to novel ACBCs. It is designed for researchers, scientists, and drug development professionals, moving beyond simple recitation of methods to explain the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific literature.

Part 2: Foundational Strategies: The Power of Cycloaddition Reactions

Cycloaddition reactions are paramount in constructing the cyclobutane core, offering direct and often stereocontrolled routes to the desired scaffold.

The [2+2] Photocycloaddition Pathway

The [2+2] photocycloaddition of alkenes is arguably the most classic and widely applied method for forming cyclobutane rings.[8][9] This reaction leverages the energy of light to overcome the thermodynamic barrier of forming the strained four-membered ring.

Expertise & Causality: The reaction is typically initiated by the excitation of an α,β-unsaturated ketone or ester to its excited state (singlet or, more commonly, triplet).[8] For substrates like α,β-unsaturated esters that are inefficient at intersystem crossing, a triplet sensitizer (e.g., acetone) is employed to facilitate the formation of the reactive triplet state. This excited state then reacts with a ground-state alkene via a diradical intermediate to form the cyclobutane ring. The stereochemical outcome, particularly the endo/exo selectivity, is a critical consideration. For instance, highly endo-selective [2+2]-photocycloaddition reactions have been exploited to create all-cis hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, demonstrating the power of this method for stereocontrol.[10]

Experimental Protocol: Synthesis of an all-cis 2-Amino-3-hydroxycyclobutane-1-carboxylic Acid Derivative [10]

This protocol is based on the highly endo-selective [2+2]-photocycloaddition followed by a regioselective ring opening and Hofmann rearrangement.

-

Photocycloaddition: A solution of the appropriate α,β-unsaturated lactam and vinyl ether in a suitable solvent (e.g., acetone, which also acts as a sensitizer) is irradiated with a high-pressure mercury lamp (λ > 300 nm) at a controlled temperature (e.g., -20 °C) until consumption of the starting material is observed by TLC or GC-MS.

-

Purification: The solvent is removed under reduced pressure, and the resulting bicyclic adduct is purified by column chromatography on silica gel.

-

Ring Opening/Rearrangement: The purified adduct is treated with a solution of sodium hypobromite (prepared in situ from NaOH and Br₂) in water at 0 °C. The reaction is stirred for several hours.

-

Protection & Workup: The reaction is quenched, and the resulting amino acid is protected in situ (e.g., as a Boc derivative using Di-tert-butyl dicarbonate). The aqueous solution is then acidified to pH ~3-4 and extracted with an organic solvent (e.g., ethyl acetate).

-

Final Purification: The combined organic layers are dried, concentrated, and purified by chromatography or recrystallization to yield the enantiomerically pure, protected aminocyclobutanecarboxylic acid derivative.

Diagram: Generalized [2+2] Photocycloaddition Workflow

Caption: Workflow for the synthesis of ACBCs via photochemical cycloaddition.

Ketene Cycloadditions: The Staudinger Pathway

The [2+2] cycloaddition of a ketene with an imine, known as the Staudinger synthesis, is a powerful method for constructing β-lactams, which are versatile precursors to aminocyclobutanes.[11][12] A related strategy involves the reaction of ketenes with alkenes to yield cyclobutanones, which can be subsequently converted to the desired amino acids.[13][14]

Expertise & Causality: The reaction between a ketene and an imine is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate.[12] This mechanism dictates the stereochemical outcome, where the relative stereochemistry of the substituents on the resulting β-lactam ring can often be controlled by the geometry of the imine and the nature of the ketene substituents. The β-lactam product can then be hydrolyzed to yield a β-aminocyclobutanecarboxylic acid or undergo further transformations. The choice of ketene precursor (e.g., an acid chloride with a non-nucleophilic base) and reaction conditions are critical for minimizing side reactions, such as ketene dimerization.

Experimental Protocol: Staudinger Synthesis of a β-Lactam Precursor [11]

-

Imine Formation: The desired aldehyde and primary amine are condensed in a suitable solvent like dichloromethane (DCM) over a drying agent (e.g., MgSO₄) to form the imine in situ.

-

Ketene Generation: In a separate flask, the acid chloride precursor (e.g., chloroacetyl chloride) is dissolved in DCM. The solution is cooled to 0 °C.

-

Cycloaddition: Triethylamine (Et₃N) is added dropwise to the acid chloride solution to generate the ketene. This ketene solution is then slowly added to the imine solution at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours and monitored by TLC.

-

Workup and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the β-lactam.

Diagram: The Staudinger Ketene-Imine Cycloaddition Pathway

Caption: Mechanism of β-lactam formation via Staudinger cycloaddition.

Part 3: Advanced & Alternative Pathways

Beyond traditional cycloadditions, innovative strategies involving ring expansions and conjugate additions have broadened the toolkit for ACBC synthesis.

Ring Expansion of Strained Precursors

This elegant strategy transposes the ring strain of a readily accessible small ring, such as a β-lactam, into that of a cyclobutane.[15] A notable example is the ring expansion of N-vinyl-β-lactams.

Expertise & Causality: The process is a domino reaction sequence. It begins with a[16][16] sigmatropic rearrangement of the N-vinyl-β-lactam, which proceeds through a boat-like transition state to form an eight-membered enamide ring intermediate.[16][17] At elevated temperatures, this intermediate undergoes a thermal 6π-electrocyclization in a diastereoselective manner to furnish a fused cyclobutane δ-lactam.[18] This method is powerful because it allows for the construction of highly substituted cyclobutane systems with excellent stereocontrol, dictated by the electrocyclization step.

Experimental Protocol: Domino Ring Expansion/Electrocyclization [15][16]

-

Precursor Synthesis: An N-H β-lactam (prepared via methods like the Staudinger reaction) is coupled with a vinyl iodide under copper catalysis to give the corresponding N-vinyl-β-lactam.

-

Ring Expansion: The purified N-vinyl-β-lactam is dissolved in a high-boiling solvent (e.g., xylenes or toluene).

-

Thermal Reaction: The solution is heated under microwave irradiation or conventional heating to high temperatures (160-200 °C). The reaction progress is monitored by LC-MS.

-

Isolation: Upon completion, the solvent is removed under reduced pressure, and the resulting fused cyclobutane product is isolated and purified by column chromatography.

Diagram: Ring Expansion of an N-Vinyl-β-Lactam

Caption: Domino reaction sequence for aminocyclobutane synthesis.

Conjugate Addition Approaches

Recent advances have demonstrated the utility of conjugate addition (Michael addition) for accessing ACBCs, particularly β-amino acid derivatives.[19]

Expertise & Causality: A recently developed one-pot, tandem protocol combines amidation and aza-Michael addition.[19] The reaction of cyclobutene-1-carboxylic acid with a nitrogen nucleophile (like a benzoxazolone) in the presence of a mild organic base (e.g., DMAP) first forms an activated carboximide intermediate. This intermediate then undergoes an intramolecular aza-Michael addition to yield β-N-heterocyclic cyclobutane carboximides with a defined trans geometry. The stereochemical outcome is driven by the thermodynamic preference for the bulky substituent to adopt a pseudo-equatorial position during the conjugate addition step. This method provides a streamlined entry into functionalized trans-β-ACBCs.

Part 4: Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and scalability. The following table summarizes the key features of the discussed pathways.

| Pathway | Key Reagents/Conditions | Typical Yields | Stereocontrol | Advantages | Limitations |

| [2+2] Photocycloaddition | Alkene, α,β-Unsaturated Ester/Lactam, UV light, Sensitizer | Moderate to High | Good to Excellent (endo/exo control) | Direct formation of C4-ring; Access to complex scaffolds.[10] | Requires specialized photochemical equipment; Potential for side reactions. |

| Ketene-Imine Cycloaddition | Acid Chloride, Imine, Non-nucleophilic base (e.g., Et₃N) | Good to High | Good (often dependent on imine geometry) | Access to β-lactam precursors; Well-established reaction.[11] | Sensitive to moisture; Ketene can dimerize. |

| Ring Expansion of β-Lactams | N-vinyl-β-lactam, High temperature (conventional or microwave) | Good | Excellent (diastereoselective electrocyclization) | Forms highly substituted systems; Domino reaction efficiency.[15][16] | Requires multi-step precursor synthesis; High temperatures needed. |

| Tandem Aza-Michael Addition | Cyclobutene-1-carboxylic acid, N-nucleophile, Base (DMAP) | Good | Excellent (trans selectivity) | One-pot procedure; Mild conditions; Access to trans-β-ACBCs.[19] | Limited to β-amino acid derivatives; Substrate scope may be limited. |

Part 5: Conclusion and Future Outlook

The synthesis of novel aminocyclobutanecarboxylic acids is a dynamic field driven by their increasing importance in drug discovery. This guide has detailed several robust strategies, from foundational [2+2] cycloadditions to elegant ring expansion and conjugate addition reactions. Each pathway offers distinct advantages in terms of efficiency, stereocontrol, and access to specific substitution patterns.

The causality behind these methods—be it the excited-state reactivity in photochemistry, the stepwise mechanism of the Staudinger reaction, or the pericyclic cascade in ring expansions—provides the framework for rational design and troubleshooting. The future of ACBC synthesis will likely focus on the development of catalytic, enantioselective methods that can provide access to any desired stereoisomer from simple starting materials, further empowering medicinal chemists to explore the valuable chemical space offered by these constrained amino acids.[2][20]

References

-

Cheung, L. L., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. Organic Letters, 11(6), 1281–1284. [Link]

-

Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919–929. [Link]

-

Cheung, L. L., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. University of Toronto Libraries. [Link]

-

Declerck, V., et al. (2012). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 77(13), 5745–5752. [Link]

-

Cheung, L. L., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. Figshare. [Link]

-

Cheung, L. L., & Yudin, A. K. (2009). Synthesis of aminocyclobutanes through ring expansion of N-vinyl-beta-lactams. PubMed. [Link]

-

Torres, E., et al. (2008). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]

-

Schaumann, E., et al. (2010). New Syntheses and Ring Expansion Reactions of Cyclobutenimines. SciSpace. [Link]

- Not available.

-

Wikipedia. (n.d.). Staudinger synthesis. Wikipedia. [Link]

-

Tidwell, T. T., et al. (2005). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. [Link]

-

Declerck, V., & Aitken, D. J. (2011). A Refined Synthesis of Enantiomerically Pure 2-Aminocyclobutanecarboxylic Acids. ResearchGate. [Link]

- Not available.

-

Yamamoto, H., et al. (2023). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. [Link]

-

de la Torre, A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

-

Various Authors. (2023). Aminoacids of the cyclobutane series. ResearchGate. [Link]

-

Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PubMed Central. [Link]

-

Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]

-

Organic Chemistry Reaction. (n.d.). Staudinger Ketene Cycloaddition: Definition | Mechanism. Chemistry-Reaction.com. [Link]

-

Ortuño, R. M., et al. (2008). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 73(20), 7944–7953. [Link]

-

Various Authors. (n.d.). Staudinger ketene cycloaddition. ResearchGate. [Link]

- Not available.

-

Various Authors. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. [Link]

-

Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

-

Ortuño, R. M., et al. (2008). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 73(20), 7944-7953. [Link]

-

Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052–1103. [Link]

-

Various Authors. (2003). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 14(20), 3125-3132. [Link]

-

Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9921. [Link]

- Not available.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. Pharma-Intermediate.com. [Link]

- Not available.

- Not available.

-

Various Authors. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Aminocyclobutanecarboxylic acid. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 12. chemistry-reaction.com [chemistry-reaction.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Collection - Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams - Organic Letters - Figshare [figshare.com]

- 18. Synthesis of aminocyclobutanes through ring expansion of N-vinyl-beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 20. Cyclobutane synthesis [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid, a substituted cyclobutane amino acid. As conformationally constrained amino acids are pivotal in medicinal chemistry and drug development for designing peptides and peptidomimetics with defined secondary structures, rigorous characterization is paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural confirmation of this specific stereoisomer. We present predicted spectral data, detailed experimental protocols, and an in-depth interpretation of the results, offering a complete analytical framework for researchers and scientists in the field.

Introduction: The Structural Significance of Constrained Amino Acids

Cyclic amino acids are valuable building blocks in pharmaceutical research, offering a strategy to impose conformational constraints on peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. The cyclobutane ring, in particular, provides a rigid scaffold that fixes the spatial orientation of its substituents. cis-3-Amino-1-methylcyclobutanecarboxylic acid (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) is a non-proteinogenic amino acid featuring two stereocenters.[1] Its 'cis' configuration, where the amino and carboxyl groups are on the same face of the cyclobutane ring relative to the methyl group's carbon, dictates its three-dimensional shape and, consequently, its potential interactions with biological targets.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where stereochemistry can dictate efficacy and safety. This guide establishes a self-validating workflow for the characterization of this molecule, leveraging the synergistic power of NMR, IR, and MS to probe its covalent structure and stereochemistry.

Synthesis and Sample Preparation for Analysis

While numerous synthetic routes to substituted aminocyclobutanes exist, a common approach involves the modification of a cyclobutanone precursor. For instance, a multi-step synthesis could start from a suitable cyclobutanone derivative, followed by the introduction of the amino and carboxylic acid functionalities, often using methods like the Bucherer-Bergs or Strecker synthesis.[2][3] Understanding the synthetic pathway is crucial for anticipating potential side products or residual reagents that could interfere with spectroscopic analysis.

General Sample Preparation Protocol

For all spectroscopic methods, the sample must be of high purity (≥97%) and thoroughly dried to remove residual solvents, which can obscure important spectral features, particularly the exchangeable protons in NMR and the hydroxyl group stretch in IR.

-

For NMR Spectroscopy: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (OH) groups, whereas these signals would be replaced by deuterium in D₂O.

-

For IR Spectroscopy: For solid-state analysis using Attenuated Total Reflectance (ATR), no special preparation is needed beyond placing a small amount of the powdered sample on the crystal.

-

For Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid, to promote ionization.

Spectroscopic Analysis and Data Interpretation

This section details the expected spectroscopic signatures for cis-3-Amino-1-methylcyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules in solution.

The definitive assignment of the cis stereochemistry relies heavily on NMR. The spatial proximity of protons in a cis configuration can be confirmed through the Nuclear Overhauser Effect (NOE), a through-space interaction. Furthermore, the rigidity of the cyclobutane ring leads to distinct coupling constants (³J) between vicinal protons, which are dependent on the dihedral angle between them—a direct consequence of the molecule's stereochemistry.[4]

¹H NMR (Proton NMR) Analysis The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.30 | Singlet (s) | 3H | -CH₃ | The methyl protons are on a quaternary carbon, so they do not couple with other protons. |

| ~2.20 - 2.60 | Multiplet (m) | 4H | Cyclobutane -CH₂- | The four methylene protons on the cyclobutane ring are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling. |

| ~3.50 - 3.80 | Multiplet (m) | 1H | Cyclobutane -CH-NH₂ | The methine proton attached to the same carbon as the amino group is deshielded by the electronegative nitrogen. |

| ~8.20 (broad) | Singlet (s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. Signal may not be observed in D₂O. |

| ~12.50 (broad) | Singlet (s) | 1H | -COOH | The carboxylic acid proton is highly deshielded and exchangeable, appearing as a very broad singlet at low field. Signal will not be observed in D₂O. |

Note: Predicted shifts are based on general ranges for similar functional groups.[5][6]

¹³C NMR (Carbon-13 NMR) Analysis The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25 | -CH₃ | Aliphatic methyl carbon. |

| ~35 | Cyclobutane -CH₂- | Aliphatic methylene carbons in the ring. Due to symmetry in the cis isomer, these may appear as a single peak. |

| ~45 | C-CH₃ | Quaternary carbon attached to the methyl and carboxyl groups. |

| ~50 | CH-NH₂ | Methine carbon bonded to the amino group. |

| ~175 | -COOH | Carbonyl carbon of the carboxylic acid, typically found at a very low field. |

-

Prepare the sample as described in Section 2.1.

-

Calibrate (shim) the instrument's magnetic field for homogeneity.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR) or an internal standard like TMS.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous assignment. A NOESY experiment would be required for definitive stereochemical confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

A hallmark of amino acid IR spectra is the presence of very broad absorption bands. The O-H stretch of the carboxylic acid group (typically 3300-2500 cm⁻¹) is exceptionally broad due to strong hydrogen bonding.[7][8] This often overlaps with the N-H stretching of the amine group (3500-3100 cm⁻¹) and the C-H stretching of the aliphatic ring (3000-2850 cm⁻¹).[9] Recognizing this overlapping region as characteristic of an amino acid is a key interpretive skill.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3500 - 3100 | Medium, Broad | N-H Stretch | Primary Amine |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid |

| ~1640 | Medium | N-H Bend | Primary Amine |

| ~1450 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1400 - 1200 | Strong | C-O Stretch / O-H Bend | Carboxylic Acid |

| Below 1400 | Variable | Fingerprint Region | Cyclobutane ring vibrations |

Note: The fingerprint region below 1400 cm⁻¹ contains complex vibrations, including C-C stretching and ring puckering modes of the cyclobutane skeleton, providing a unique pattern for the molecule.[10]

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the powdered sample onto the crystal and apply pressure using the built-in clamp to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Unlike linear molecules, which have clear N- and C-termini to direct fragmentation, cyclic compounds require at least two bond cleavages to lose a neutral fragment from the ring.[11] The initial ring-opening is often the rate-determining step, and the subsequent fragmentation can be complex.[12][13] For this amino acid, common fragmentation pathways would involve the initial loss of small molecules like water (H₂O) or formic acid (HCOOH), followed by cleavage of the cyclobutane ring.

Predicted Mass Spectrum Data (Positive Ion Mode ESI-MS)

| m/z (mass-to-charge ratio) | Proposed Identity | Notes |

| 130.08 | [M+H]⁺ | Protonated molecular ion. This confirms the molecular weight. |

| 112.07 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule. |

| 84.07 | [M+H - HCOOH]⁺ | Loss of formic acid, a common fragmentation for carboxylic acids. |

| 74.06 | [C₃H₈N₂]⁺ ? | A plausible fragment resulting from ring cleavage. |

-

Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Prepare the sample solution as described in Section 2.1.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).

-

To gain further structural information, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺ at m/z 130) and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragment ions.

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic characterization lies in integrating the data from all three techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

Caption: Workflow for the structural elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid.

This workflow illustrates the logical progression from a purified sample to a final, confirmed structure. The molecular formula and weight from MS corroborate the elements seen in NMR and IR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. Finally, the detailed connectivity and stereochemistry from NMR provide the definitive structural proof that is consistent with all other data.

Conclusion

The spectroscopic characterization of cis-3-Amino-1-methylcyclobutanecarboxylic acid is a clear example of modern analytical chemistry in practice. Through the systematic application of NMR, IR, and Mass Spectrometry, one can confidently determine the molecule's connectivity, functional groups, molecular weight, and critical stereochemical configuration. The data and protocols presented in this guide provide a robust framework for researchers, ensuring the scientific integrity required for the advancement of medicinal chemistry and drug discovery.

References

-

Schilling, J., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Journal of mass spectrometry, 34(7), 743-50. Available at: [Link]

-

Ngoka, L. C., & Gross, M. L. (1999). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 10(8), 732-46. Available at: [Link]

-

Paizs, B., & Suhai, S. (2005). Fragmentation and sequencing of cyclic peptides by mass spectrometry. Mass spectrometry reviews, 24(4), 508-48. Available at: [Link]

-

Chen, Y., et al. (2010). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. Journal of the Chinese Chemical Society, 57(3A), 395-401. Available at: [Link]

-

Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & biology, 18(11), 1380-9. Available at: [Link]

-

Jiménez-Osés, G., et al. (2009). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 74(15), 5358-5368. Available at: [Link]

-

Barth, A. (2007). Infrared spectroscopy of amino acid side chains. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. Available at: [Link]

-

Clark, J. (2000, modified 2014). Interpreting infra-red spectra. Chemguide. Available at: [Link]

-

PubChem. (n.d.). 1-Amino-3-methylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

-

Lorenz-Fonfria, V. A. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews, 120(7), 3466-3576. Available at: [Link]

-

Cortes, S. (n.d.). Infrared Spectroscopy (IR). University of Texas at Dallas. Available at: [Link]

-

Brown, D. (n.d.). Infrared spectrum of cyclobutane. Doc Brown's Chemistry. Available at: [Link]

-

Egawa, T., & Takeuchi, H. (2006). 6. Spectroscopic Studies of Cyclopropanes and Cyclobutanes. Science of Synthesis, 48, 259-288. Available at: [Link]

-

Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid as a potential therapy agent. The Journal of organic chemistry, 69(24), 8280-6. Available at: [Link]

-

NIST. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2004). Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. Available at: [Link]

-

Ordóñez, M., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(10), 8345-8355. Available at: [Link]

-

Egolf, D. S., & Leroi, G. E. (1987). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of chemical physics, 86(9), 4920-4927. Available at: [Link]

-

ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Available at: [Link]

-

PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Available at: [Link]

-

University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Available at: [Link]

-

Cenmed Enterprises. (n.d.). cis-1-amino-3-methyl-cyclobutanecarboxylic acid. Available at: [Link]

-

Michigan State University. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

-

PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

Sources

- 1. 1-Amino-3-methylcyclobutane-1-carboxylic acid | C6H11NO2 | CID 23958158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]